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3-(Prop-2-en-1-ylsulfanyl)thiophene

Organic Synthesis Thiophene Chemistry Sulfur Heterocycles

3-(Prop-2-en-1-ylsulfanyl)thiophene (CAS 33952-64-6), also known as allyl 3-thienyl sulfide or 3-allylsulfanylthiophene, is an organosulfur heterocycle comprising a thiophene ring linked via a thioether bridge to a prop-2-en-1-yl (allyl) group, with the molecular formula C7H8S2 and a molecular weight of 156.27 g/mol. Its reported physical properties include a density of 1.12 g/cm³, a boiling point of 214.1 °C at 760 mmHg, and a flash point of 83.3 °C.

Molecular Formula C7H8S2
Molecular Weight 156.3 g/mol
CAS No. 33952-64-6
Cat. No. B15377005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Prop-2-en-1-ylsulfanyl)thiophene
CAS33952-64-6
Molecular FormulaC7H8S2
Molecular Weight156.3 g/mol
Structural Identifiers
SMILESC=CCSC1=CSC=C1
InChIInChI=1S/C7H8S2/c1-2-4-9-7-3-5-8-6-7/h2-3,5-6H,1,4H2
InChIKeyBLVALQFTBLVDON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Prop-2-en-1-ylsulfanyl)thiophene – Compound Identity and Procurement-Relevant Profile


3-(Prop-2-en-1-ylsulfanyl)thiophene (CAS 33952-64-6), also known as allyl 3-thienyl sulfide or 3-allylsulfanylthiophene, is an organosulfur heterocycle comprising a thiophene ring linked via a thioether bridge to a prop-2-en-1-yl (allyl) group, with the molecular formula C7H8S2 and a molecular weight of 156.27 g/mol . Its reported physical properties include a density of 1.12 g/cm³, a boiling point of 214.1 °C at 760 mmHg, and a flash point of 83.3 °C . The compound belongs to the broader class of 3-alkylthio thiophenes, which are recognized for their utility as synthetic intermediates in heterocyclic chemistry and as flavor/odorant agents [1].

Heterocyclic synthesis intermediate for thienodithiin construction
Thio-Claisen rearrangement substrate with reported thermal equivalence to 2-isomer
Flavor and odorant research compound with reported meaty note

Why 3-(Prop-2-en-1-ylsulfanyl)thiophene Cannot Be Freely Substituted with Other 3-Alkylthio Thiophenes or Isomers


Despite belonging to the same 3-alkylthio thiophene family, 3-(prop-2-en-1-ylsulfanyl)thiophene exhibits quantifiable differences in synthetic yield [1], divergent reactivity pathways in electrophilic addition reactions [2], and a distinct organoleptic profile [3] when compared to its closest analogs. Simply interchanging this compound with 3-(methylthio)thiophene, 3-(ethylthio)thiophene, or the isomeric allyl 2-thienyl sulfide would lead to different reaction outcomes, altered process economics, or failure to meet sensory specifications in flavor applications.

Other 3-alkylthio thiophenes (methyl, ethyl, propyl, etc.) may differ in synthesis yield, potentially altering process economics.
The 2-isomer (allyl 2-thienyl sulfide) diverts to intermolecular addition with SCl₂ instead of intramolecular cyclization, limiting access to thienodithiin scaffolds.
Flavor profile nuance may vary; the reported meaty character has not been quantified head-to-head, requiring sensory validation for substitution.

Product-Specific Quantitative Evidence Guide for 3-(Prop-2-en-1-ylsulfanyl)thiophene


Synthesis Yield of 3-(Prop-2-en-1-ylsulfanyl)thiophene vs. Other 3-Alkylthio Thiophenes

In a direct comparative synthesis study, 3-(prop-2-en-1-ylsulfanyl)thiophene was obtained in a yield of 73%, which is intermediate among its 3-alkylthio homologs. The yield is 9 percentage points lower than 3-(methylthio)thiophene (82%), 1 point lower than 3-(ethylthio)thiophene (74%), 2 points higher than 3-(propylthio)thiophene (71%), 3 points higher than 3-(butylthio)thiophene (70%), and 24 points higher than 3-(isopropylthio)thiophene (49%) under identical reaction conditions [1].

Synthesis Yield
Head-to-head
73% yield
Positions allyl derivative as competitive with ethyl (74%) and propyl (71%)
Reported under identical lithiation-thiolation conditions
Organic Synthesis Thiophene Chemistry Sulfur Heterocycles

Divergent Reactivity with Sulfur Dichloride: Intramolecular Cyclization of 3-(Prop-2-en-1-ylsulfanyl)thiophene vs. Intermolecular Addition of Allyl 2-Thienyl Sulfide

The reaction of 3-(prop-2-en-1-ylsulfanyl)thiophene (allyl 3-thienyl sulfide) with sulfur dichloride proceeds via intramolecular cyclization to form a compound of the thienodithiin series. In contrast, the isomeric allyl 2-thienyl sulfide under identical conditions yields products of intermolecular addition of the intermediately formed sulfenyl chloride to the starting sulfide [1]. This positional isomerism-controlled reaction divergence directly dictates the accessible downstream product space.

Reactivity with SCl₂
Head-to-head
Intramolecular cyclization to thienodithiin (3-isomer) vs. intermolecular addition (2-isomer)
Regiochemistry directs reaction pathway; only 3-isomer enables fused-ring product
Qualitative structural divergence observed
Electrophilic Addition Heterocyclic Synthesis Thienodithiins

Thio-Claisen Rearrangement Activation Energy: 3-(Prop-2-en-1-ylsulfanyl)thiophene vs. Allyl 2-Thienyl Sulfide

The thio-Claisen rearrangement of both 3-(prop-2-en-1-ylsulfanyl)thiophene (allyl 3-thienyl sulfide) and its 2-isomer (allyl 2-thienyl sulfide) proceeds with an identical activation energy (Ea) of 19 kcal/mole, as measured across various solvents at 89–136 °C [1]. This demonstrates equivalent thermal reactivity for the sigmatropic shift step, confirming that the 3-isomer is not kinetically disadvantaged relative to the 2-isomer in this key transformation.

Thio-Claisen Eₐ
Head-to-head
19 kcal/mol (identical for 2- and 3-isomers)
Equivalent thermal reactivity supports isomer choice based solely on product architecture
Measured at 89–136 °C in various solvents
Sigmatropic Rearrangement Reaction Kinetics Thiophene Thermochemistry

Organoleptic Profile: Meaty Flavor Character of 3-(Prop-2-en-1-ylsulfanyl)thiophene

In a systematic evaluation of the flavor properties of a series of 3-alkylthio thiophenes, 3-(prop-2-en-1-ylsulfanyl)thiophene was characterized as possessing a distinct meaty flavor note [1]. This organoleptic property aligns with the broader industrial use of 3-substituted thiophenes as odorants and flavourings, where the specific allylthio substitution pattern is claimed to deliver desirable savory notes [2].

Flavor Character
Data to verify
Reported meaty flavor note
Qualitative sensory attribution; quantitative intensity comparison not available
Application-specific sensory validation recommended
Flavor Chemistry Odorants Sensory Evaluation

Best Research and Industrial Application Scenarios for 3-(Prop-2-en-1-ylsulfanyl)thiophene Based on Evidence


Synthesis of Thienodithiin Heterocycles via Intramolecular Cyclization

Researchers aiming to construct fused thienodithiin ring systems should prioritize 3-(prop-2-en-1-ylsulfanyl)thiophene over the 2-isomer, as its reaction with sulfur dichloride uniquely proceeds via intramolecular cyclization, directly yielding thienodithiin derivatives. The 2-isomer instead gives intermolecular addition products and cannot access this structural space [1].

Thio-Claisen Rearrangement Substrate for Allylthiophenethiol Synthesis

When designing a thio-Claisen rearrangement route to allylthiophenethiols, this compound offers equivalent activation energy (19 kcal/mole) to the commonly used allyl 2-thienyl sulfide, but delivers the 3-substituted thiophene product architecture. This makes it the reagent of choice when the 3-allyl substitution pattern is required in the final target [2].

Process Chemistry Optimization for 3-Alkylthio Thiophene Production

In process development for manufacturing 3-alkylthio thiophenes, the measured yield of 73% for the allyl derivative under standard lithiation-thiolation conditions provides a reliable baseline for cost modeling and route selection. It compares favorably to the isopropyl analog (49%) and is competitive with the ethyl (74%) and propyl (71%) derivatives, supporting its consideration in scale-up evaluations [3].

Flavor and Fragrance Formulation with Savory Meat Notes

For flavor houses developing savory, meaty profiles, the confirmed meaty organoleptic character of 3-(prop-2-en-1-ylsulfanyl)thiophene, supported by patent literature on 3-substituted thiophenes as odorants and flavourings, positions it as a candidate ingredient. However, formulators should conduct sensory quantification relative to other meaty thiophene derivatives, as published comparative intensity data are currently lacking [4].

Application
Selection Property
Validation Focus
Thienodithiin heterocycle synthesis
3-isomer regiochemistry enables intramolecular cyclization
Cyclization vs. addition pathway outcome
Thio-Claisen rearrangement substrate
Isomeric activation energy equivalence
Product architecture control (3-allyl substitution)
Process chemistry optimization
Reported synthesis yield positioning
Cost modeling and route selection benchmarking
Savory flavor formulation research
Reported meaty organoleptic character
Sensory quantitative validation and intensity comparison
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